molecular formula C16H18N2O4 B2393083 Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2029246-72-6

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B2393083
CAS RN: 2029246-72-6
M. Wt: 302.33
InChI Key: VPJZMSFWAAAWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a spirocyclic lactam that is synthesized through a multistep process involving various chemical reactions.5]decane-8-carboxylate.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Additionally, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anticancer, neuroprotective, and insecticidal properties. Additionally, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments is its potential therapeutic applications in various fields. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. One area of research could be focused on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its potential therapeutic applications. Furthermore, research could be conducted to investigate the potential use of this compound as a pesticide in agriculture.

Synthesis Methods

The synthesis of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves a multistep process that includes the reaction of benzylamine with ethyl acetoacetate to form benzyl 3-oxobutanoate. The resulting compound is then reacted with hydrazine hydrate to form benzyl hydrazinecarboxylate. The final step involves the reaction of benzyl hydrazinecarboxylate with 1,3-cyclohexanedione to form Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Scientific Research Applications

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been used as a pesticide to control the growth of harmful insects and pests. In industry, this compound has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-13-10-14(20)17-16(13)6-8-18(9-7-16)15(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJZMSFWAAAWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)CC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2029246-72-6
Record name benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.